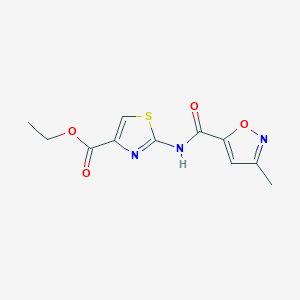

Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-3-17-10(16)7-5-19-11(12-7)13-9(15)8-4-6(2)14-18-8/h4-5H,3H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXIEXRREDHYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with α-haloketones or α-haloesters.

Coupling of the Rings: The final step involves coupling the isoxazole and thiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate is primarily investigated for its potential therapeutic effects. The compound exhibits notable biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of thiazole can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's potency compared to standard antibiotics.

Agricultural Applications

The compound also holds promise in agricultural chemistry. Its structural characteristics allow it to function as a pesticide or fungicide, effectively controlling plant diseases and pests.

- Pesticidal Activity : this compound has been evaluated for its effectiveness against common agricultural pests. It acts by disrupting the metabolic processes of insects, leading to their mortality.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| This compound | Fungal pathogens | 90% |

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and microbial metabolism, which contributes to its therapeutic properties .

Case Study: Enzyme Inhibition

A detailed enzymatic assay demonstrated that this compound effectively inhibited xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition was quantified using spectrophotometric methods, revealing a dose-dependent response .

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate and Analogs

Key Observations:

- Substituent Effects on Bioactivity: Pyridinyl-substituted analogs (e.g., from ) exhibit receptor-binding activity, likely due to the pyridine's hydrogen-bonding and π-π stacking capabilities . In contrast, phenolic derivatives () show anticancer activity, attributed to enhanced solubility and cellular uptake from the hydroxyl group .

- Role of the Isoxazole Moiety : The 3-methylisoxazole group in the target compound may improve metabolic stability compared to thiophene or pyridine analogs, as methylisoxazole is less prone to oxidative degradation .

Physicochemical Properties

- Solubility : The ethyl ester group enhances lipophilicity compared to carboxylic acid derivatives (e.g., 41p in ), which are more water-soluble after hydrolysis .

- Stability: Isoxazole-containing compounds (e.g., the target) are more stable under acidic conditions than iminothiazole derivatives (), which may undergo ring-opening reactions .

Biologische Aktivität

Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 295.31 g/mol. The compound features a thiazole ring fused with an isoxazole moiety , contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoxazole Ring : This is achieved through cyclization involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

- Formation of the Thiazole Ring : This can be synthesized by reacting a thioamide with α-haloketones or α-haloesters.

These synthetic routes are crucial for producing derivatives that exhibit enhanced biological activity.

Anticancer Properties

Research indicates that compounds with isoxazole and thiazole functionalities often exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting normal cell cycle progression.

- Enzyme Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. Studies have reported IC50 values ranging from 2.54 nM to 61.36 nM against different HDAC isoforms, indicating potent inhibitory activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Modulation of Enzyme Activity : The compound interacts with various enzymes, altering their conformations or binding affinities at active sites.

- Receptor Interaction : It has been studied for its potential to modulate receptor activity, particularly in the context of androgen receptor (AR) antagonism, which is relevant for treating AR-dependent cancers such as prostate cancer .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

-

Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against specific cancer cell lines, outperforming many conventional chemotherapeutics.

Cell Line IC50 Value (nM) Effect MKN-45 2.54 High sensitivity Other Lines 50-60 Moderate sensitivity - Enzyme Inhibition : A study on HDAC inhibitors revealed that the compound showed significant potency against HDAC isoforms, suggesting its potential role as an anticancer agent through epigenetic modulation .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of α-bromoketones with thiourea derivatives (modified Gewald reaction) .

- Step 2: Introduction of the 3-methylisoxazole-5-carboxamido group via nucleophilic acyl substitution. For example, coupling the thiazole intermediate with 3-methylisoxazole-5-carbonyl chloride using a base like DMAP or DIPEA in anhydrous DCM .

- Purification: Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) is standard, with yields typically ranging from 40–65% .

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amide coupling.

Advanced: How can reaction conditions be optimized to improve the yield of the amide coupling step?

Methodological considerations:

- Catalyst Screening: Use of coupling agents like HATU or EDCI/HOBt to enhance efficiency, particularly for sterically hindered substrates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or THF) improve solubility but may require strict anhydrous conditions to avoid hydrolysis .

- Temperature Control: Lower temperatures (0–5°C) reduce racemization but prolong reaction times. Microwave-assisted synthesis has been explored to accelerate the process .

- Monitoring: Real-time FTIR or LC-MS can identify intermediates and optimize reaction termination .

Contradictions in reported yields (e.g., 40% vs. 65%) may arise from impurities in starting materials or variations in workup protocols .

Basic: What spectroscopic techniques are used to characterize this compound?

Core methods include:

- NMR: and NMR to confirm regiochemistry of the thiazole and isoxazole rings. Key signals: thiazole C4-carboxylate (~δ 165 ppm in ), isoxazole methyl group (~δ 2.4 ppm in ) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out byproducts .

- X-ray Crystallography: Resolves structural ambiguities, such as conformation of the carboxamido linker, as demonstrated for analogous isoxazole-thiazole hybrids .

Advanced: How can contradictory biological activity data across studies be reconciled?

Case example: Antitumor activity reported in RPMI-8226 leukemia cells (IC < 10 µM ) vs. inactivity in solid tumor models.

Methodological strategies:

- Assay Standardization: Validate cell viability assays (e.g., MTT vs. ATP-based luminescence) and ensure consistent seeding densities .

- Metabolic Stability: Evaluate compound degradation in culture media via LC-MS to distinguish true inactivity from instability .

- Target Profiling: Use kinome-wide screening or proteomics to identify off-target effects that may explain context-dependent activity .

Basic: What in vitro assays are recommended for initial evaluation of antitumor potential?

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

- QSAR Modeling: Correlate substituent effects (e.g., isoxazole methyl position) with activity using descriptors like logP, polar surface area, and H-bond donors .

- Docking Studies: Predict binding to targets such as DNA minor groove (inspired by netropsin analogs ) or kinases. For example, homology models of Bcr-Abl have been used for thiazole-based inhibitors .

- ADMET Prediction: Tools like SwissADME assess permeability and metabolic liabilities early in optimization .

Basic: What are the documented stability concerns for this compound?

- Hydrolysis: The ester group is prone to base- or enzyme-mediated hydrolysis. Stability studies in PBS (pH 7.4, 37°C) show ~20% degradation over 24 hours .

- Light Sensitivity: Thiazole derivatives may photodegrade; storage in amber vials at –20°C is advised .

- Analytical Monitoring: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track degradation .

Advanced: What strategies mitigate crystallization challenges during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.